![molecular formula C30H53BrO7 B1252132 Thyrsiferol CAS No. 66873-39-0](/img/structure/B1252132.png)
Thyrsiferol
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Overview
Description
Thyrsiferol is a polyoxygenated triterpenoid ether . It was first isolated from the tropical marine red alga Laurencia thyrsifera . It has been found to display potent cytotoxic activity against P-388 mouse lymphocytic leukemia and moderate activity against human solid tumor cell lines .
Synthesis Analysis
The synthesis of marine terpenoids, including Thyrsiferol, has attracted the attention of the synthetic community . Total synthesis has emerged as a tool for the determination of the absolute configuration of marine metabolites . It provides access to sufficient quantities of the desired compounds for further extensive biological studies . A total synthesis of 7,11-epi-thyrsiferol, a derivative of Thyrsiferol, has been reported .Molecular Structure Analysis
Thyrsiferol has a molecular formula of C30H53BrO7 . Its average mass is 605.642 Da and its monoisotopic mass is 604.297485 Da . It has 10 defined stereocentres .Chemical Reactions Analysis
Thyrsiferol has been found to inhibit hypoxia-induced hypoxia-inducible factor-1 (HIF-1) activation in T47D human breast tumor cells . It also suppressed hypoxic induction of HIF-1 target genes at the mRNA level .Mechanism of Action
Thyrsiferol selectively suppresses mitochondrial respiration at Complex I . It represents a prototypical, structurally unique electron transport chain inhibitor . The apparent rotenone-like activity may contribute to the observed cytotoxicity of Thyrsiferol and play an important role in Laurencia chemical defense .
properties
CAS RN |
66873-39-0 |
---|---|
Product Name |
Thyrsiferol |
Molecular Formula |
C30H53BrO7 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
(1S,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pentane-1,4-diol |
InChI |
InChI=1S/C30H53BrO7/c1-25(2,33)21-13-17-28(6,36-21)20(32)12-15-27(5,34)22-9-10-23-29(7,37-22)18-14-24(35-23)30(8)16-11-19(31)26(3,4)38-30/h19-24,32-34H,9-18H2,1-8H3/t19-,20+,21-,22-,23-,24-,27+,28-,29+,30+/m1/s1 |
InChI Key |
IFHPYSVGNHWKDY-JXHBSGSUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)[C@](C)(CC[C@@H]([C@]3(CC[C@@H](O3)C(C)(C)O)C)O)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C |
SMILES |
CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |
Canonical SMILES |
CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |
synonyms |
thyrsiferol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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